10-Ethyl-2-methoxyacridin-9(10H)-one is a member of the acridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxy group and an ethyl substituent on the acridine backbone, which may influence its chemical behavior and biological properties.
The synthesis of 10-ethyl-2-methoxyacridin-9(10H)-one can be traced back to methods developed for creating acridone derivatives. These methods often involve modifications of existing acridine structures to enhance their pharmacological profiles or to introduce new functionalities.
10-Ethyl-2-methoxyacridin-9(10H)-one is classified as an acridone derivative. Acridones are characterized by a fused ring system that includes a benzene ring and a pyridine-like structure, making them part of the broader class of heterocyclic compounds. This classification is significant due to the well-documented biological activities associated with acridone derivatives, including antimalarial, anticancer, and antimicrobial properties.
The synthesis of 10-ethyl-2-methoxyacridin-9(10H)-one can be achieved through various methods. One notable approach involves microwave-assisted synthesis, which enhances reaction rates and yields. For instance, using boron trifluoride etherate as a catalyst has shown promising results in producing acridones efficiently .
The molecular structure of 10-ethyl-2-methoxyacridin-9(10H)-one consists of an acridine core with an ethyl group at the 10 position and a methoxy group at the 2 position. This configuration can be represented as follows:
Key spectral data for this compound include:
10-Ethyl-2-methoxyacridin-9(10H)-one can undergo various chemical reactions typical of acridone derivatives, including:
For example, when subjected to reduction conditions with sodium sulfide in the presence of sodium hydroxide, acridones can yield amino-acridones with high HPLC yields .
The mechanism of action for 10-ethyl-2-methoxyacridin-9(10H)-one largely depends on its interactions with biological targets. Acridone derivatives are known to interact with DNA, potentially intercalating between base pairs or forming adducts that inhibit replication processes.
Recent studies indicate that such interactions could lead to cytotoxic effects in cancer cells, suggesting potential applications in oncology . Additionally, these compounds may exhibit enzyme inhibition properties, particularly against acetylcholinesterase, which is relevant in neuropharmacology .
The compound has potential applications in:
The medicinal trajectory of acridones spans over a century, evolving from early applications as dyes and anti-infective agents to targeted therapeutics. Initial scientific interest emerged in the 1950s with the discovery that actinomycin D binds DNA via intercalation, a phenomenon later validated for acridine derivatives in the 1960s. This mechanistic breakthrough revealed that planar polyaromatic compounds could insert between DNA base pairs, disrupting replication in rapidly dividing cells—a property exploited for anticancer drug development [1].
The 1970s witnessed seminal advances with the clinical introduction of amsacrine (4′-[(9-acridinyl)amino]methanesulfon-m-anisidide), the first synthetic acridine-based DNA intercalator approved for leukemia treatment. Amsacrine’s success stimulated extensive structure-activity relationship (SAR) studies on 9-anilinoacridines, establishing core principles for optimizing antitumor efficacy:
Concurrently, natural acridone alkaloids from Rutaceae plants revealed insecticidal, antifungal, and antiparasitic activities. Nordercitin and dercitin from marine sponges exhibited nanomolar cytotoxicity against prostate cancer (PC-3M, LNCaP) and malaria (Plasmodium falciparum), confirming the scaffold’s broad biological relevance [1] [6]. This dual heritage—synthetic and natural—established acridones as a versatile template for drug discovery.
Table 1: Key Milestones in Acridone Therapeutic Development
Time Period | Development | Significance |
---|---|---|
1950s | DNA intercalation by actinomycin D | Revealed binding mechanism for acridine-based drugs |
1978 | Amsacrine clinical approval | First synthetic acridine intercalator for leukemia |
1980s–2000s | SAR of 9-anilinoacridines | Established optimal substitution patterns for anticancer activity |
2009–2014 | Antiparasitic acridone alkaloids discovered | Natural derivatives active against Leishmania, Plasmodium at nanomolar IC₅₀ |
10-Ethyl-2-methoxyacridin-9(10H)-one (C₁₆H₁₅NO₂; MW 253.30 g/mol) features a tricyclic acridone core modified at two strategic positions:
Physicochemical Properties:
Functional Mechanisms:
Table 2: Impact of Substituents on Acridone Function
Position | Substituent | Biological Effect | Molecular Basis |
---|---|---|---|
N10 | Ethyl | ↑ Lipophilicity; moderate DNA affinity | Disrupted solvation; weakened electrostatic repulsion |
C2 | Methoxy | ↑ DNA intercalation; ↑ enzyme inhibition | Electron donation ↑ π-stacking; H-bond acceptor |
C3/C6 | Amino/Di-methyl | ↑ Antileishmanial selectivity (SI >10) | Charge distribution favors parasitic topoisomerase binding |
Acridones offer multitarget engagement capabilities critical for complex diseases:
Neurotherapeutic Applications: Tacrine-derived acridones demonstrate potent AChE inhibition (IC₅₀ ~7 µM for triazole-acridone hybrids), crucial for Alzheimer’s disease. The 2-methoxy group in 10-Ethyl-2-methoxyacridin-9(10H)-one may similarly anchor to AChE’s catalytic anionic site (CAS), while the N10 ethyl enhances blood-brain barrier penetration [4].
Antiparasitic Optimization: Acridones overcome limitations of current antileishmanial agents:
Table 3: Therapeutic Areas for Acridone Derivatives
Disease Area | Molecular Targets | Advantages of Acridones |
---|---|---|
Oncology | DNA topoisomerases; P-glycoprotein | Overcome multidrug resistance; selective tumor cell apoptosis |
Neurodegeneration | Acetylcholinesterase; β-amyloid | Dual inhibition of AChE and amyloid aggregation |
Parasitic Infections | Leishmanial topoisomerase II; kinetoplast DNA | Species-selective inhibition; low host cytotoxicity |
Rational drug design leverages these attributes by:
This multifaceted rationale underscores 10-Ethyl-2-methoxyacridin-9(10H)-one’s potential as a versatile precursor for next-generation therapeutics spanning oncology, neurology, and infectious diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7